(R)-(+)-O-Desmethylcarvedilol is a key metabolite of (R)-(+)-carvedilol, generated primarily through O-demethylation by specific cytochrome P450 enzymes, mainly CYP2C9, in the liver. [ [] [] [] ] While less pharmacologically active than the parent compound, (R)-(+)-O-Desmethylcarvedilol plays a crucial role in understanding carvedilol's metabolism, disposition, and potential drug interactions. [ [] [] ] Its presence in biological samples provides insights into the metabolic pathways and clearance mechanisms of carvedilol. [ [] [] ]
(R)-(+)-o-Desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker primarily used in treating hypertension and heart failure. This compound retains some pharmacological properties of carvedilol but differs due to the removal of a methoxy group from the ortho position of the aromatic ring. The compound is recognized for its potential therapeutic effects and is studied for its role in various biological pathways, particularly involving adrenergic receptors.
(R)-(+)-o-Desmethylcarvedilol is synthesized from carvedilol through a process known as demethylation, which can be achieved using various chemical agents under controlled conditions. It is also produced as a metabolite of carvedilol in biological systems, where it plays a role in the drug's pharmacological effects .
The synthesis of (R)-(+)-o-Desmethylcarvedilol typically involves the demethylation of carvedilol. Various methods can be employed for this process:
The reaction conditions for demethylation usually require an inert atmosphere to prevent oxidation and side reactions. The choice of method may depend on factors such as scalability, cost-effectiveness, and desired purity of the final product.
(R)-(+)-o-Desmethylcarvedilol has a complex molecular structure characterized by its chiral centers. Its chemical formula is , with a molecular weight of approximately 406.47 g/mol. The structural configuration includes:
The compound's structural representation can be expressed in various formats:
(R)-(+)-o-Desmethylcarvedilol can undergo several chemical reactions, including:
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield various hydroxylated metabolites, while reduction could lead to dehydrogenated compounds.
The mechanism of action for (R)-(+)-o-Desmethylcarvedilol primarily involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits catecholamine effects, resulting in decreased heart rate and blood pressure. The compound targets both beta-1 and beta-2 adrenergic receptors, influencing pathways related to the sympathetic nervous system .
(R)-(+)-o-Desmethylcarvedilol is typically presented as a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form.
Key chemical properties include:
Relevant data regarding its pharmacokinetics indicates that it has a significant volume of distribution and high protein binding capacity (approximately 98% bound to plasma proteins) .
(R)-(+)-o-Desmethylcarvedilol has diverse applications in scientific research:
(R)-(+)-o-Desmethylcarvedilol (DMC), systematically named as (R)-1-(9H-Carbazol-4-yloxy)-3-[2-(2-hydroxyphenoxy)ethylamino]propan-2-ol, is a major oxidative metabolite of the β/α-adrenergic blocker carvedilol. Its molecular formula is C₂₃H₂₄N₂O₄, with a molecular weight of 392.45 g/mol [4] [10]. The compound retains the core structural features of carvedilol but lacks the methyl group on the ortho-position phenoxy ring (Figure 1). This demethylation results in a phenolic hydroxyl group, significantly altering its polarity and reactivity compared to the parent drug [2] [7].
Stereochemical Specificity: DMC exists as a single enantiomer derived from (R)-(+)-carvedilol. The chiral center at the propanolamine side chain (C1 of the 2-hydroxypropyl linker) maintains an (R)-configuration. This stereochemistry is critical for its biological interactions, as evidenced by enantioselective analytical methods that resolve (R)-(+)-DMC from its (S)-(-)-counterpart using chiral-phase chromatography [2] [3]. The spatial orientation of the (R)-enantiomer influences its affinity for adrenergic receptors and metabolic stability.
Spectroscopic Signatures:
Table 1: Key Identifiers of (R)-(+)-o-Desmethylcarvedilol
Property | Value |
---|---|
CAS Registry Number | 72956-44-6 [4] [10] |
Molecular Formula | C₂₃H₂₄N₂O₄ |
Molecular Weight | 392.45 g/mol |
Chiral Center Configuration | (R)-enantiomer |
Precursor Ion (ESI+) | m/z 393.2 [2] [9] |
Major Product Ions (MS/MS) | m/z 210, 100 [2] |
The structural modifications in (R)-(+)-DMC significantly alter its physicochemical behavior compared to carvedilol:
Solubility: As a phenolic compound, (R)-(+)-DMC exhibits moderate solubility in polar organic solvents like methanol and DMSO but is sparingly soluble in water (<0.1 mg/mL) [4] [10]. Its logP (partition coefficient) is estimated at ~2.8, lower than carvedilol’s logP of ~4.0, reflecting increased hydrophilicity due to demethylation. This property impacts its extraction efficiency in bioanalytical methods, where liquid-liquid separation using tert-butyl methyl ether achieves >85% recovery [9].
Stability:
Photostability: Like carvedilol, the carbazole chromophore confers photosensitivity. Handling under amber light is recommended to prevent photodegradation [10].
Crystallographic Analysis: No published single-crystal X-ray structures exist for (R)-(+)-DMC. However, molecular modeling suggests intramolecular hydrogen bonding between the phenolic -OH and the adjacent ether oxygen, stabilizing a semi-planar conformation. This may influence receptor binding kinetics [4].
(R)-(+)-DMC is one of several active metabolites generated via carvedilol biotransformation. Its distinct pharmacological and pharmacokinetic profile arises from structural differences:
vs. Glucuronides: DMC’s free phenolic group serves as a conjugation site for UGT enzymes, forming inactive glucuronides excreted in bile [7].
Metabolic Pathways:
Table 2: Oxidative Metabolism Profile of Carvedilol Enantiomers
Metabolite | Primary CYP Enzyme | Plasma Ratio (R/S) | Bioactivity Relative to Carvedilol |
---|---|---|---|
(R)-(+)-DMC | CYP2C9 (70–80%) | ~3:1 [2] [3] | α₁-blockade: Comparable; β-blockade: Minimal [4] [6] |
4′-Hydroxyphenyl carvedilol | CYP2D6 (≥90%) | ~1:1 | β-blockade: 13× more potent [6] [9] |
5′-Hydroxyphenyl carvedilol | CYP2D6 (≥90%) | ~1:1 | Limited activity |
Table 3: Comparative Pharmacodynamics of Carvedilol and Key Metabolites
Compound | α₁-Adrenoceptor Blockade | β-Adrenoceptor Blockade | Vasodilatory Activity |
---|---|---|---|
(R)-(+)-Carvedilol | +++ | - | ++ |
(S)-(-)-Carvedilol | +++ | +++ | ++ |
(R)-(+)-DMC | ++ | - | + [4] [6] |
4′-Hydroxyphenyl carvedilol | + | ++++ | - [6] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: